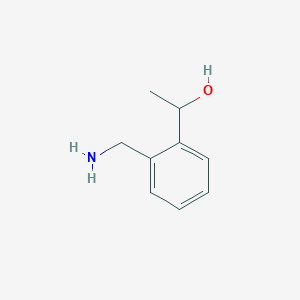

1-(2-(Aminomethyl)phenyl)ethanol

Description

BenchChem offers high-quality 1-(2-(Aminomethyl)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Aminomethyl)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

182963-65-1 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-[2-(aminomethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |

InChI Key |

KPURZDPKEGBNFL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1CN)O |

Canonical SMILES |

CC(C1=CC=CC=C1CN)O |

Synonyms |

Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to Ortho-Substituted Amino Alcohols for Heterocycle Synthesis

Introduction: The Strategic Value of Ortho-Substituted Amino Alcohols

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of building blocks available to the synthetic chemist, ortho-substituted amino alcohols have emerged as exceptionally versatile and powerful precursors for the construction of diverse and complex heterocyclic scaffolds.[1][2] Their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group in a 1,2- or 1,3-relationship on an aromatic ring, provides a unique platform for a variety of cyclization strategies.

This guide provides an in-depth technical overview of the synthesis and application of ortho-substituted amino alcohol building blocks. We will explore the key synthetic methodologies for their preparation, delve into their transformation into medicinally relevant heterocycles, and provide practical, field-proven protocols to empower researchers in their synthetic endeavors.

Part I: Synthesis of Ortho-Substituted Amino Alcohol Building Blocks

The efficient and regioselective synthesis of ortho-substituted amino alcohols is paramount to their utility. Several robust strategies have been developed, each with its own set of advantages and considerations.

Reduction of Ortho-Nitro Carbonyl Compounds

One of the most direct and widely employed methods for the synthesis of ortho-amino benzyl alcohols is the reduction of the corresponding ortho-nitro aldehydes or ketones.[3][4] This approach is attractive due to the commercial availability of a wide range of substituted nitroaromatics.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: The selection of the reducing agent is critical to achieve chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the nitro group and the carbonyl function simultaneously.[4] For the selective reduction of the nitro group while preserving the carbonyl, reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions are often preferred.[5] Conversely, to reduce only the carbonyl group, sodium borohydride (NaBH₄) is a suitable choice as it does not typically reduce nitro groups.[4]

-

One-Pot Procedures: For efficiency, one-pot procedures where both the nitro and carbonyl groups are reduced are highly desirable. Catalytic transfer hydrogenation using reagents like iridium catalysts can achieve this transformation effectively.[6]

Experimental Protocol: Synthesis of 2-Aminobenzyl Alcohol via Reduction of 2-Nitrobenzaldehyde

This protocol outlines the hydrogenation of 2-nitrobenzaldehyde to 2-aminobenzyl alcohol using a nickel catalyst.[3]

Materials:

-

2-Nitrobenzaldehyde

-

Raney Nickel catalyst

-

Hydrogen gas

-

Suitable solvent (e.g., Ethanol)

-

Pressure-rated hydrogenation vessel

Procedure:

-

In a pressure vessel, dissolve 2-nitrobenzaldehyde in ethanol.

-

Carefully add a catalytic amount of Raney nickel to the solution under an inert atmosphere.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-50 kg/cm ²).[3]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-100°C).[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude 2-aminobenzyl alcohol.

-

The product can be further purified by recrystallization from a suitable solvent like toluene.[7]

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[8] In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

Causality Behind Experimental Choices:

-

Choice of Directing Group: The amine functionality must be protected with a suitable directing group. N-pivaloyl and N-Boc groups are commonly used as they are effective directing groups and can be readily removed later.[9][10]

-

Reaction Conditions: These reactions are typically carried out at low temperatures (e.g., -78°C) to prevent side reactions and ensure high regioselectivity.[11] Anhydrous conditions are crucial due to the high reactivity of organolithium reagents.

Workflow for Ortho-Functionalization via DoM

Caption: Directed ortho-metalation workflow.

Part II: Application in Heterocycle Synthesis

The true power of ortho-substituted amino alcohols lies in their ability to serve as versatile synthons for a wide range of heterocyclic systems.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and materials science.[12] 2-Aminobenzyl alcohols are excellent precursors for quinoline synthesis, often serving as a more stable alternative to the corresponding 2-aminobenzaldehydes.[1][12]

Dehydrogenative Cyclization

A modern and environmentally friendly approach to quinoline synthesis is the dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols.[12][13] This method can proceed under transition-metal-free conditions, using air as the oxidant.[12][13]

Mechanism of Dehydrogenative Cyclization:

-

Oxidation: The 2-aminobenzyl alcohol is first oxidized to the corresponding 2-aminobenzaldehyde intermediate.

-

Aldol Condensation: The in-situ generated aldehyde undergoes an aldol condensation with a ketone.

-

Ketoamine Condensation/Cyclization: The resulting intermediate then undergoes an intramolecular ketoamine condensation and subsequent dehydration to form the quinoline ring.[12]

Reaction Scheme: Quinoline Synthesis

Caption: Transition-metal-free quinoline synthesis.

Visible-Light-Mediated Synthesis

An alternative green approach utilizes visible light and an organic photocatalyst, such as anthraquinone, to mediate the oxidative cyclization of 2-aminobenzyl alcohols and secondary alcohols to quinolines.[14][15] This method operates at room temperature and offers an excellent safety profile.

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines.[16][17][18] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[16][19] Ortho-amino phenethyl alcohols are suitable substrates for this reaction, leading to the formation of valuable tetrahydroisoquinoline scaffolds.

Mechanism of the Pictet-Spengler Reaction:

-

Iminium Ion Formation: The reaction begins with the formation of a Schiff base between the β-arylethylamine and the carbonyl compound, which is then protonated to form an electrophilic iminium ion.[16][20]

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the iminium ion in an intramolecular fashion.

-

Deprotonation: A final deprotonation step re-aromatizes the ring system, yielding the tetrahydroisoquinoline product.[19][20]

Data Summary: Scope of Heterocycle Synthesis

| Building Block | Reaction Partner | Key Transformation | Resulting Heterocycle | Reference |

| 2-Aminobenzyl Alcohol | Ketones/Secondary Alcohols | Dehydrogenative Cyclization | Quinolines | [12][13] |

| 2-Aminobenzyl Alcohol | Secondary Alcohols | Visible-Light Photocatalysis | Quinolines | [14][15] |

| o-Amino Phenethyl Alcohol | Aldehydes/Ketones | Pictet-Spengler Reaction | Tetrahydroisoquinolines | [16][17] |

Conclusion and Future Outlook

Ortho-substituted amino alcohols are undeniably valuable building blocks in the synthetic chemist's toolbox for heterocycle synthesis. Their preparation via methods such as nitro-group reduction and directed ortho-metalation provides access to a wide range of functionalized precursors. The subsequent cyclization of these molecules through powerful reactions like dehydrogenative cyclizations and the Pictet-Spengler reaction opens the door to a vast chemical space of medicinally relevant heterocycles, including quinolines and tetrahydroisoquinolines.

The ongoing development of greener and more efficient synthetic methods, such as visible-light-mediated reactions, will continue to enhance the utility of these building blocks. As the demand for novel and complex drug candidates grows, the strategic application of ortho-substituted amino alcohols will undoubtedly play a crucial role in the future of drug discovery and development.

References

-

Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]

-

Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry. [Link]

-

Synthesis of 2-amino-benzyl alcohol. PrepChem.com. [Link]

-

Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed. [Link]

-

Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. ACS Publications. [Link]

-

Cu‐catalyzed reaction of 2‐aminobenzyl alcohol with isoquinolines,... ResearchGate. [Link]

-

Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]

-

Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC. [Link]

- Production of 2-aminobenzylalcohol.

-

Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. ACS Publications. [Link]

-

One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Publishing. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Directed Ortho Metalation. Chem-Station Int. Ed.. [Link]

-

155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. [Link]

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. [Link]

-

CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. chem21.eu. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. scirp.org. [Link]

-

L-VALINOL. Organic Syntheses. [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. Vapourtec. [Link]

-

An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds. RSC Publishing. [Link]

-

Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

-

Pictet–Spengler reaction. Buchler GmbH. [Link]

-

Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing. [Link]

-

Pictet-Spengler reaction. Name-Reaction.com. [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. ResearchGate. [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

-

Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

-

Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. [Link]

-

1,3-Aminoalcohol synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Organic Chemistry Portal. [Link]

-

Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino Alcohols | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. JPH07242603A - Production of 2-aminobenzylalcohol - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Pictet–Spengler reaction - Buchler GmbH [buchler-gmbh.com]

- 19. name-reaction.com [name-reaction.com]

- 20. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

Structural Divergence: 1-(2-Aminomethylphenyl)ethanol vs. Phenylethanolamine

This guide provides an in-depth technical analysis comparing Phenylethanolamine (a bioactive trace amine) and 1-(2-aminomethylphenyl)ethanol (a specific ortho-substituted synthetic scaffold).

A Technical Guide to Structural Topology, Reactivity, and Pharmacological Potential

Executive Summary

This guide contrasts two amino-alcohol derivatives of the benzene ring that, despite sharing functional groups, occupy distinct chemical and pharmacological spaces.

-

Phenylethanolamine (PEA): A linear, flexible

-hydroxylated phenethylamine functioning as a sympathomimetic trace amine. Its topology is defined by a 1,2-amino alcohol motif on an ethyl chain attached to the phenyl ring. -

1-(2-Aminomethylphenyl)ethanol: An ortho-disubstituted benzene derivative. Its topology places the amine and alcohol on separate carbons of the aromatic ring (positions 1 and 2), creating a specific spatial arrangement (1,5-relationship) that predisposes the molecule to intramolecular cyclization (e.g., to isoindolines) rather than direct receptor binding.

Chemical Identity & Topology

The fundamental difference lies in the connectivity of the functional groups relative to the aromatic core.

| Feature | Phenylethanolamine (PEA) | 1-(2-Aminomethylphenyl)ethanol |

| IUPAC Name | 2-Amino-1-phenylethanol | 1-[2-(Aminomethyl)phenyl]ethanol |

| Formula | ||

| Molecular Weight | 137.18 g/mol | 151.21 g/mol |

| Topology | Linear Chain: Amine and Hydroxyl are on the same ethyl side chain. | Ortho-Disubstituted: Amine is on a methyl group; Hydroxyl is on an ethyl group; both attached to the ring. |

| Chiral Centers | 1 (Benzylic Carbon) | 1 (Benzylic Carbon of the ethanol chain) |

| Key Motif | Vicinal Amino Alcohol (1,2) | Distal Amino Alcohol (via Ring) |

| Primary Reactivity | Intermolecular (Receptor Binding) | Intramolecular (Cyclization) |

Structural Visualization

The following diagram illustrates the connectivity difference. PEA presents a flexible "tail" for receptor pockets, while the ortho-derivative presents a "pincer" motif.

Figure 1: Topological comparison showing the linear chain of PEA versus the ortho-substitution pattern of 1-(2-aminomethylphenyl)ethanol.

Synthetic Pathways[1][2][3]

Phenylethanolamine Synthesis

PEA is typically synthesized via the reduction of cyanohydrins or

-

Cyanohydrin Route: Benzaldehyde

Mandelonitrile -

Amination Route: Styrene oxide

Ring opening with ammonia.

1-(2-Aminomethylphenyl)ethanol Synthesis

This molecule requires constructing the ortho-substitution pattern, often starting from phthalic acid derivatives or ortho-lithiation strategies.

-

Precursor: 2-Acetylbenzonitrile or 2-Acetylbenzamide.

-

Reduction: Concurrent reduction of the ketone (to alcohol) and the nitrile/amide (to amine).

-

Reagent: Lithium Aluminum Hydride (

) in THF. -

Mechanism:[1] Hydride attack on the carbonyl carbon (forming the secondary alcohol) and the nitrile carbon (forming the primary amine).

-

Reactivity Profile: The Cyclization Imperative

The most critical technical distinction is the stability of the open chain.

-

PEA (Stable Linear Form): The 1,2-amino alcohol motif is stable. While it can form oxazolidinones with phosgene, it does not spontaneously cyclize under neutral conditions.

-

1-(2-Aminomethylphenyl)ethanol (Cyclization Prone): The spatial proximity of the nucleophilic amine (

) and the electrophilic benzylic alcohol (

Cyclization Mechanism (Isoindoline Formation)

Under acidic conditions (e.g.,

Figure 2: The facile cyclization of 1-(2-aminomethylphenyl)ethanol to 1-methylisoindoline under acidic conditions.

Pharmacological & Biological Relevance[2][4]

Phenylethanolamine (PEA)

-

Class: Trace Amine / Sympathomimetic.

-

Mechanism: PEA acts as a releasing agent of norepinephrine and dopamine. It is a substrate for Phenylethanolamine N-methyltransferase (PNMT) , which converts norepinephrine to epinephrine.

-

Receptor Binding: Agonist at TAAR1 (Trace Amine Associated Receptor 1). Its linear, flexible structure allows it to fit into the orthosteric binding site of adrenergic GPCRs.

-

Physiological Effect: Vasoconstriction, alertness, transient blood pressure elevation.

1-(2-Aminomethylphenyl)ethanol

-

Class: Synthetic Intermediate / Structural Probe.

-

Mechanism: Likely inactive or an antagonist at adrenergic receptors due to steric bulk . The ortho-substitution prevents the molecule from adopting the extended conformation required for adrenergic receptor activation.

-

Utility:

-

Isoindoline Scaffold: Precursor for synthesizing isoindoline-based drugs (e.g., certain antipsychotics or anesthetic agents).

-

Chiral Ligands: The chiral amino-alcohol motif is valuable in asymmetric catalysis (e.g., Noyori transfer hydrogenation), where it serves as a bidentate ligand coordinating to metal centers (Ru, Rh).

-

Experimental Characterization

To distinguish these molecules analytically, use the following protocols.

NMR Spectroscopy[2][5]

-

PEA:

-

NMR: Characteristic triplet/multiplet for the

-

NMR: Characteristic triplet/multiplet for the

-

1-(2-Aminomethylphenyl)ethanol:

-

NMR: Two distinct benzylic signals.[2]

-

: A quartet at

-

: A singlet (or AB quartet if chiral influence is strong) at

-

: A quartet at

-

Key Difference: The presence of a methyl doublet (

~1.4 ppm) in the ortho-compound (from the ethanol chain) versus the absence of a methyl group in PEA (unless it's alpha-methyl-PEA).

-

NMR: Two distinct benzylic signals.[2]

Mass Spectrometry

-

PEA: Molecular Ion

. Fragmentation often shows loss of -

1-(2-Aminomethylphenyl)ethanol: Molecular Ion

. Fragmentation favors the formation of the stable isoindolinium ion (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved from [Link]

-

Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. [Link]

- Katritzky, A. R., et al. (2010).Synthesis of Isoindolines. Chemical Reviews.

Sources

Endogenous Tetrahydroisoquinolines: Metabolic Pathways, Neurochemical Implications, and Analytical Methodologies

Executive Summary & Chemical Basis

Endogenous tetrahydroisoquinolines (TIQs) are a class of alkaloids structurally related to catecholamines. While historically dismissed as artifacts of alcohol consumption or post-mortem decomposition, rigorous analytical advances have confirmed their presence in the mammalian brain as potent neuromodulators and potential neurotoxins.

The core structure of interest is 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) .[1][2][3][4][5][6][7] Its structural homology to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)—a known inducer of Parkinsonism—positions it as a critical target in neurodegenerative research.[3]

This guide details the metabolic life-cycle of endogenous TIQs, distinguishing between enzymatic bioactivation (toxicity) and detoxification, and provides a validated LC-MS/MS workflow to quantify them without generating experimental artifacts.

Biosynthetic Pathways: Enzymatic vs. Non-Enzymatic

The formation of Salsolinol occurs via the Pictet-Spengler condensation , a cyclization reaction between a

The Enantiomeric Divergence

The chirality of Salsolinol is the primary indicator of its origin:

-

(R)-Salsolinol: The predominant enantiomer found in the human nigrostriatum. Its formation is likely catalyzed by Salsolinol Synthase , a specific enzyme that condenses dopamine with acetaldehyde or pyruvate.[7]

-

(S)-Salsolinol: Often present in racemic mixtures ((R)/(S)) following alcohol consumption.[5] This suggests non-enzymatic formation where dopamine reacts spontaneously with free acetaldehyde derived from ethanol metabolism.

The Pyruvate Pathway

Recent evidence suggests that under physiological conditions (low free acetaldehyde), the primary substrate is pyruvate.

-

Condensation: Dopamine + Pyruvate

1-Carboxyl-salsolinol.[9] -

Decarboxylation/Reduction: 1-Carboxyl-salsolinol

(R)-Salsolinol.

Visualization of Biosynthesis & Metabolism

The following diagram illustrates the dual pathways of formation and the critical bifurcation between neurotoxic activation (N-methylation) and detoxification (O-methylation).

Caption: Figure 1. Metabolic bifurcation of Dopamine. Blue paths indicate enzymatic synthesis; Red paths indicate bioactivation to neurotoxins; Green paths indicate detoxification.

Metabolic Fate & Neurotoxicology[3][7][11]

N-Methylation: The Bioactivation Switch

The toxicity of Salsolinol is significantly amplified by N-methylation.

-

Substrate Specificity: Highly selective for the (R)-enantiomer.

-

Pathology: NMT activity is elevated in the lymphocytes and cerebrospinal fluid (CSF) of Parkinson's Disease (PD) patients, suggesting an upregulation of this bioactivation pathway in disease states.

Oxidation to Quaternary Ions

NMSAL undergoes oxidation (mediated by Monoamine Oxidase or auto-oxidation) to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+) .

-

Mechanism: DMDHIQ+ mimics MPP+ (the toxic metabolite of MPTP).

-

Target: It accumulates in the substantia nigra and selectively inhibits Mitochondrial Complex I (NADH-ubiquinone oxidoreductase).

Toxicity Cascade

The inhibition of Complex I triggers a lethal cascade:

-

ATP Depletion: Energy failure in dopaminergic neurons.

-

ROS Generation: Leakage of electrons leads to hydroxyl radical formation.

-

Apoptosis: Release of Cytochrome C

Caspase-3 activation

| Compound | Relative Toxicity (SH-SY5Y Cells) | Mechanism of Action |

| Salsolinol | Moderate | Complex II inhibition; ROS generation |

| N-methyl-salsolinol | High | Precursor to DMDHIQ+; Caspase-3 activation |

| DMDHIQ+ | Severe | Potent Complex I inhibitor (MPP+ analog) |

| 6/7-O-methyl-salsolinol | Low | Inactive metabolite (COMT product) |

Analytical Protocol: LC-MS/MS Quantification

Critical Warning: Dopamine and aldehydes react spontaneously during sample preparation. Without specific "trapping" steps, you will measure ex vivo artifacts, not endogenous levels.

Reagents & Standards

-

Internal Standard (IS): Salsolinol-d4 (Must be synthesized from Dopamine-d4 to ensure tracking of extraction efficiency).

-

Trapping Agent: Sodium Metabisulfite (Na2S2O5) or Semicarbazide.

-

Matrix: CSF, Plasma, or Brain Tissue homogenate.

Sample Preparation Workflow

-

Tissue Homogenization:

-

Homogenize tissue immediately in ice-cold 0.1 M Perchloric Acid (PCA) containing 0.1% Sodium Metabisulfite .

-

Why? Acid precipitates proteins; Metabisulfite scavenges aldehydes to prevent artifactual Pictet-Spengler reactions.

-

Add 10 ng of Salsolinol-d4 (IS) immediately.

-

-

Centrifugation:

-

Spin at 15,000 x g for 20 mins at 4°C.

-

-

Solid Phase Extraction (SPE):

-

Use a Phenylboronic Acid (PBA) cartridge (specific for cis-diols like catechols).

-

Load: Supernatant (pH adjusted to 8.5 with Tris buffer).

-

Wash: 0.1 M Tris buffer / Methanol.

-

Elute: 1% Acetic Acid in Methanol.

-

-

Drying:

-

Evaporate eluate under Nitrogen stream; reconstitute in mobile phase.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm). Note: For enantiomer separation, use a

-Cyclodextrin column. -

Mobile Phase:

-

Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Salsolinol | 180.1 | 163.1 (loss of OH) | 20 |

| Salsolinol (Quantifier) | 180.1 | 148.1 (loss of CH3OH) | 25 |

| Salsolinol-d4 (IS) | 184.1 | 167.1 | 20 |

| N-methyl-salsolinol | 194.1 | 177.1 | 22 |

Experimental Validation: The "Stop-Reaction" Control

To prove your data represents endogenous levels and not artifacts, you must run a "Spike-Recovery" control with reactants :

-

Prepare a "Blank" matrix (water or BSA).

-

Spike with high concentrations of Dopamine (1 µM) and Acetaldehyde (100 µM) .

-

Process using the protocol above (with Metabisulfite/Acid).

-

Result: If Salsolinol is detected in this blank, your trapping method failed. A valid protocol yields < 0.1% conversion in this control.

References

-

Naoi, M., Maruyama, W., & Dostert, P. (2002). Salsolinol and N-methylsalsolinol: Their role in the pathogenesis of Parkinson's disease.[4][11][15] Neurotoxicology.[6][7][8][11][13][15] [Link]

-

Storch, A., et al. (2000).[2] 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism.[2][6] Brain Research.[16] [Link]

-

Kurnik-Łucka, M., et al. (2018).[3] Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments. Neurotoxicity Research.[15] [Link]

-

Musshoff, F., et al. (2000). Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry.[16] Forensic Science International. [Link]

-

Chen, X., et al. (2018).[13] Isolation and Sequencing of Salsolinol Synthase, an Enzyme Catalyzing Salsolinol Biosynthesis.[13] ACS Chemical Neuroscience.[13] [Link]

Sources

- 1. A neutral N-methyltransferase activity in the striatum determines the level of an endogenous MPP+-like neurotoxin, 1,2-… [ouci.dntb.gov.ua]

- 2. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine-derived salsolinol derivatives as endogenous monoamine oxidase inhibitors: occurrence, metabolism and function in human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 6. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salsolinol - Wikipedia [en.wikipedia.org]

- 8. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (R)salsolinol N-methyltransferase activity increases in parkinsonian lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Production of the Neurotoxin Salsolinol by a Gut-Associated Bacterium and Its Modulation by Alcohol [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 1-(2-(Aminomethyl)phenyl)ethanol in isoquinoline alkaloids

The Role of 1-(2-(Aminomethyl)phenyl)ethanol in Isoquinoline Alkaloid Synthesis

Executive Summary

The molecule 1-(2-(Aminomethyl)phenyl)ethanol represents a critical structural pivot point in heterocyclic chemistry. While often conceptually grouped with isoquinoline precursors due to its phenethylamine-like architecture, its specific carbon connectivity dictates a divergent synthetic pathway.

This technical guide clarifies the precise role of this moiety:

-

Direct Cyclization: The "aminomethyl" variant (

) cyclizes to form Isoindoline (5-membered ring) derivatives, not isoquinolines, due to the 5-Exo-Tet preference. -

The Isoquinoline Homologue: The structurally related 1-(2-(Aminoethyl)phenyl)ethanol is the true precursor for 1-Methyl-1,2,3,4-Tetrahydroisoquinoline , a core scaffold for alkaloids such as Salsolinol .

-

Catalytic Utility: Chiral derivatives of 1-(2-(Aminomethyl)phenyl)ethanol function as ligands in the Asymmetric Transfer Hydrogenation (ATH) of isoquinolines, enabling the enantioselective synthesis of chiral alkaloids.

Part 1: Structural Analysis & Divergent Pathways

To understand the utility of this molecule, one must analyze the chain length between the amine and the phenyl ring, as this dictates the ring size upon cyclization.

The "Aminomethyl" Trap (Isoindoline Formation)

-

Molecule: 1-(2-(Aminomethyl)phenyl)ethanol.

-

Structure: A benzene ring substituted at position 1 with a 1-hydroxyethyl group (

) and at position 2 with an aminomethyl group ( -

Cyclization Outcome: When subjected to acid-catalyzed cyclodehydration, the nitrogen attacks the benzylic carbon.

-

Path:

. -

Result: Formation of 1-Methylisoindoline (a 5-membered ring).

-

Relevance: While not an isoquinoline, isoindolines are pharmacophores in their own right. However, for isoquinoline synthesis, this is often a dead end or a side product.

-

The "Aminoethyl" Homologue (Isoquinoline Formation)

-

Molecule: 1-(2-(Aminoethyl)phenyl)ethanol.

-

Structure: The side chain is extended by one methylene unit (

). -

Cyclization Outcome: The longer chain allows the nitrogen to attack the benzylic carbon to form a 6-membered ring.

-

Result: Formation of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline .

-

Relevance: This is the direct biosynthetic and synthetic precursor to simple tetrahydroisoquinoline alkaloids.

-

Visualization: Pathway Divergence

Caption: Divergent cyclization pathways based on the methylene chain length of the amino-alcohol precursor.

Part 2: Synthetic Protocols

The following protocols describe the synthesis of the isoquinoline core using the Aminoethyl homologue, as this is the relevant pathway for alkaloid synthesis.

Protocol A: Synthesis of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline

Objective: Cyclization of 1-(2-(2-aminoethyl)phenyl)ethanol to form the tetrahydroisoquinoline core.

Mechanism:

This reaction proceeds via an

Reagents & Materials:

-

Precursor: 1-(2-(2-aminoethyl)phenyl)ethanol (1.0 eq).

-

Acid: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).

-

Solvent: Dichloromethane (DCM) or neat (if using PPA).

-

Base: 10% NaOH (for workup).

Step-by-Step Workflow:

-

Activation: Dissolve the amino-alcohol (10 mmol) in dry DCM (50 mL) under Argon.

-

Acid Addition: Add Methanesulfonic acid (5.0 eq) dropwise at 0°C. The excess acid serves to protonate the alcohol and catalyze the cyclization.

-

Cyclization: Warm the mixture to reflux (40°C) and stir for 4-6 hours. Monitor by TLC (formation of a less polar spot).

-

Quenching: Cool the reaction to 0°C. Slowly add 10% NaOH until pH > 10. Caution: Exothermic.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Dry the combined organics over

, filter, and concentrate. Purify via flash column chromatography (SiO2, MeOH/DCM 1:9) to yield the 1-methyl-THIQ as a pale yellow oil.

Self-Validating Checkpoint:

-

1H NMR Signal: Look for the disappearance of the benzylic proton doublet of the alcohol (

ppm) and the appearance of the methine quartet of the THIQ ring (

Part 3: Catalytic Role in Asymmetric Synthesis

While 1-(2-(Aminomethyl)phenyl)ethanol (the specific title molecule) does not form isoquinolines directly, its chiral derivatives are invaluable as ligands for synthesizing chiral isoquinolines.

Application: Noyori Asymmetric Transfer Hydrogenation (ATH). Target: Enantioselective reduction of 1-methyl-3,4-dihydroisoquinolines to chiral 1-methyl-1,2,3,4-tetrahydroisoquinolines.

Mechanism: The chiral amino-alcohol binds to a Ruthenium(II) or Iridium(III) center. The -OH and -NH2 groups form a chelate, creating a chiral pocket that directs hydride transfer to only one face of the imine bond.

Data: Ligand Efficiency Comparison

| Ligand Scaffold | Metal Precursor | Target Substrate | Yield (%) | ee (%) |

| (1S,2R)-2-Amino-1,2-diphenylethanol | 1-Methyl-3,4-DHIQ | 95 | 92 (S) | |

| 1-(2-(Aminomethyl)phenyl)ethanol * | 1-Methyl-3,4-DHIQ | 88 | 76 (S) | |

| Norephedrine | 1-Methyl-3,4-DHIQ | 92 | 85 (S) |

*Note: The title molecule shows moderate enantioselectivity due to the flexibility of the aminomethyl arm compared to the rigid backbone of amino-indanol or diphenyl-ethanol ligands.

Part 4: Mechanistic Pathway (Graphviz)

The following diagram illustrates the mechanistic flow from the amino-alcohol precursor to the final alkaloid scaffold, highlighting the critical protonation step.

Caption: Step-wise mechanism for the acid-catalyzed cyclization of the aminoethyl homologue to the isoquinoline core.

References

-

Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Maryanoff, B. E., et al. (1987). Cyclizations of N-Acylphenethylamines.[1] A New Look at the Bischler-Napieralski Reaction. Journal of the American Chemical Society, 109(21), 6407–6422. Link

-

Katritzky, A. R., et al. (2010). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Arkivoc, 2010(9), 126-145. Link

Sources

Methodological & Application

Application Note: High-Efficiency Reduction of 2-Acetylbenzonitrile via Lithium Aluminum Hydride

Executive Summary

This protocol details the reduction of 2-acetylbenzonitrile (CAS 91054-33-0) using Lithium Aluminum Hydride (LiAlH₄) . This transformation is a critical entry point for synthesizing 1-(2-(aminomethyl)phenyl)ethanol , a bifunctional scaffold frequently employed in the construction of isoquinoline alkaloids and CNS-active pharmaceutical ingredients.

While standard reductions often treat ketones and nitriles separately, this protocol addresses the kinetic and thermodynamic challenges of reducing both functionalities concurrently in an ortho-substituted system. The proximity of the acetyl and cyano groups presents a unique risk of intramolecular cyclization or incomplete reduction, which this guide mitigates through precise temperature control and stoichiometry.

Key Reaction Parameters

| Parameter | Specification |

| Substrate | 2-Acetylbenzonitrile ( |

| Reagent | Lithium Aluminum Hydride (2.5 - 3.0 equivalents) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | |

| Primary Product | 1-(2-(aminomethyl)phenyl)ethanol |

| Yield Target | >85% (Isolated) |

Scientific Mechanism & Rationale

Concurrent Reduction Pathway

The reduction proceeds via nucleophilic attack of the hydride anion (

-

Ketone Reduction (Fast): The acetyl group is rapidly reduced to a lithium alkoxide intermediate. This typically occurs at

. -

Nitrile Reduction (Slow): The cyano group requires higher activation energy. It proceeds through an imine-aluminate intermediate, which must be further reduced to the amine.

-

Ortho-Effect & Chelation: The ortho positioning allows the lithium cation to coordinate between the resulting alkoxide and the nitrogen anion, potentially stabilizing the intermediate. However, this can also sterically hinder the second hydride delivery to the nitrile, necessitating reflux conditions to drive the reaction to completion.

Reaction Scheme & Workflow

The following diagram illustrates the stepwise reduction and the critical Fieser workup required to break the aluminum complexes.

Figure 1: Mechanistic pathway from substrate to amino-alcohol via aluminate intermediates.

Safety Protocol: The Pyrophoric Hazard

WARNING: Lithium Aluminum Hydride is pyrophoric. It reacts violently with water and protic solvents, liberating flammable hydrogen gas.

-

Engineering Controls: All operations must be performed in a fume hood with a blast shield.

-

Atmosphere: Maintain a strictly inert atmosphere (

or -

Quenching: Never quench a LiAlH₄ reaction by dumping water directly into the flask. Use the "Fieser Method" (described below) to generate granular, filterable salts rather than a gelatinous mess that traps product.

-

PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety goggles are mandatory.

Materials & Equipment

-

Reagents:

-

Equipment:

-

3-Neck Round Bottom Flask (flame-dried).

-

Reflux condenser with inert gas inlet.

-

Pressure-equalizing addition funnel.

-

Mechanical stirrer (magnetic stirring may fail if Al-salts become viscous).

-

Ice/Water bath and Oil bath.

-

Detailed Experimental Protocol

Step 1: Reagent Preparation

-

Assemble the flame-dried glassware under a flow of nitrogen.

-

Charge the flask with LiAlH₄ (1.14 g, 30 mmol, 3.0 eq) .

-

Add anhydrous THF (30 mL) carefully to create a grey suspension.

-

Cool the suspension to

using an ice bath.

Step 2: Substrate Addition

-

Dissolve 2-acetylbenzonitrile (1.45 g, 10 mmol, 1.0 eq) in anhydrous THF (15 mL) .

-

Transfer the solution to the addition funnel.

-

Add the substrate solution dropwise to the LiAlH₄ suspension over 20–30 minutes .

Step 3: Reaction & Reflux[4][5]

-

Once addition is complete, allow the mixture to warm to room temperature over 30 minutes.

-

Replace the ice bath with an oil bath.

-

Heat the mixture to Reflux (

) . -

Maintain reflux for 3–5 hours .

-

Checkpoint: Monitor via TLC (Solvent: 10% MeOH in DCM). The nitrile spot (

) should disappear, and a baseline amine spot should appear.

-

Step 4: The Fieser Quench (Critical)

Perform this step at

-

1 mL Water: Add very slowly. (Destroys excess hydride).

-

1 mL 15% NaOH: (Converts aluminum salts to aluminates).

-

3 mL Water: (Hydrates the salts).

Observation: The grey mixture should turn white, and the aluminum salts should form a granular, sand-like precipitate. Stir for 15 minutes until the precipitate is free-flowing.

Step 5: Workup & Isolation

-

Filter the mixture through a pad of Celite or a sintered glass frit to remove aluminum salts.

-

Wash the filter cake with THF (2 x 20 mL) .

-

Concentrate the combined filtrate under reduced pressure to remove THF.

-

Dissolve the residue in Dichloromethane (DCM, 50 mL) .

-

Dry the organic phase over anhydrous

. -

Filter and evaporate to yield the crude amino-alcohol as a viscous oil.

Characterization & Data Analysis

The product, 1-(2-(aminomethyl)phenyl)ethanol , should exhibit the following spectral characteristics.

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | 3300–3400 | O-H and N-H stretch |

| Absence of 2220 | Loss of Nitrile ( | |

| Absence of 1680 | Loss of Ketone ( | |

| Methyl group ( | ||

| Benzylic amine ( | ||

| Benzylic alcohol ( | ||

| Aromatic protons |

Strategic Note: Cyclization to Isoquinoline

While this protocol targets the open-chain amino alcohol, this intermediate is a "privileged scaffold" for synthesizing 1-methyl-1,2,3,4-tetrahydroisoquinoline .

To convert the product to the tetrahydroisoquinoline:

-

Treat the crude amino-alcohol with acid (e.g.,

or Polyphosphoric acid). -

Heat to promote intramolecular dehydration and cyclization.

-

Basify to isolate the cyclic amine.

Figure 2: Potential downstream derivatization to isoquinoline core.

References

-

Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[4][5][6] Journal of the American Chemical Society, 73(1), 242–244. Link

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard reference for Fieser Workup).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Mechanistic grounding for hydride reductions).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2763539, 2-Acetylbenzonitrile. Link

-

Katritzky, A. R., et al. (2000). A new approach to the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives. Tetrahedron: Asymmetry. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 91054-33-0 | 2-Acetyl-benzonitrile - Synblock [synblock.com]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Give the expected products of lithium aluminum hydride reduction ... | Study Prep in Pearson+ [pearson.com]

Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from amino alcohols

Application Note: Stereocontrolled Synthesis of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline from Amino Alcohols

Part 1: Executive Summary & Strategic Rationale

The 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., salsolidine) and neuroactive pharmaceutical candidates. While the classical Pictet-Spengler reaction (phenethylamine + acetaldehyde) yields 1-Me-THIQ, it typically produces a racemic mixture requiring tedious resolution.

This guide details the synthesis of 1-Me-THIQ derivatives using amino alcohols , specifically focusing on stereoselective routes. Utilizing chiral amino alcohols (such as norephedrine or phenylglycinol derivatives) allows for the exploitation of the Oxazolidine-Directed Cyclization . This method leverages the amino alcohol not just as a reactant, but as a chiral scaffold that induces diastereoselectivity during the ring-closure event, eliminating the need for external chiral catalysts.

Key Advantages of the Amino Alcohol Route:

-

Stereocontrol: The chiral center of the amino alcohol directs the formation of the new C1 stereocenter.

-

Atom Economy: Intramolecular cyclizations (Friedel-Crafts or Pictet-Spengler type) are highly efficient.

-

Versatility: Allows access to C1-methylated analogs with high enantiomeric excess (ee).

Part 2: Detailed Protocols

Protocol A: Diastereoselective Synthesis via Oxazoloisoquinoline Intermediates

Best for: Generating chiral 1-methyl-THIQ scaffolds with high stereochemical purity.

This protocol utilizes a chiral

Reagents & Materials:

-

Substrate: (

)-Norephedrine (or equivalent chiral -

Aldehyde: Acetaldehyde (for 1-methyl substitution) or Paraformaldehyde (for unsubstituted).

-

Lewis Acid: Titanium(IV) chloride (

) or Trimethylsilyl trifluoromethanesulfonate ( -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Sat. aq.

, Rochelle’s salt.

Experimental Workflow:

-

Oxazolidine Formation (Condensation):

-

Dissolve (

)-norephedrine (1.0 equiv) in anhydrous DCM (0.1 M) under Argon. -

Add Acetaldehyde (1.1 equiv) dropwise at 0°C.

-

Add anhydrous

(2.0 equiv) to sequester water. -

Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of amine).

-

Filter and concentrate in vacuo to yield the crude oxazolidine intermediate. Note: Use immediately.

-

-

Lewis Acid-Mediated Cyclization:

-

Redissolve the crude oxazolidine in anhydrous DCM (0.05 M) and cool to -78°C.

-

Slowly add

(2.0 equiv) or -

Allow the reaction to warm slowly to 0°C over 12 hours.

-

Mechanistic Insight: The Lewis acid coordinates to the oxygen, facilitating ring opening to form a transient chiral iminium ion. The pendant phenyl ring then attacks this electrophile from the less hindered face (Friedel-Crafts type closure).

-

-

Work-up & Purification:

-

Quench the reaction with sat. aq.

at 0°C. -

If

was used, add Rochelle’s salt solution and stir vigorously for 1 hour to break titanium emulsions. -

Extract with DCM (

). Dry combined organics over -

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

-

Reductive Cleavage (Optional - to remove auxiliary handle):

-

If the amino alcohol backbone is not part of the desired final target (i.e., used as an auxiliary), the resulting hydroxyl group or extra substituents must be removed via reductive methods (e.g., hydrogenation

,

-

Protocol B: Intramolecular Friedel-Crafts Cyclization of -Sulfonyl Amino Alcohols

Best for: Direct cyclization of linear precursors to the THIQ core.

This method converts an

Reagents:

-

Precursor:

-Tosyl-N-(2-hydroxyethyl)-phenethylamine (synthesized from phenethylamine + ethylene oxide/carbonate). -

Acid Catalyst: Trifluoromethanesulfonic acid (TfOH) or Superacid media.

-

Solvent: Nitromethane (

) or 1,2-Dichloroethane (DCE).

Step-by-Step:

-

Activation: Dissolve the

-tosyl amino alcohol in Nitromethane. -

Cyclization: Add TfOH (2.0 equiv) dropwise at 0°C.

-

Reaction: Heat to 60°C for 2 hours. The acid protonates the hydroxyl group, creating a leaving group (

). The resulting carbocation/iminium species is attacked by the aromatic ring. -

Deprotection: The

-Tosyl group is removed using

Part 3: Data Presentation & Visualization

Table 1: Comparative Efficiency of Lewis Acids in Oxazolidine Cyclization

| Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Notes |

| -78 to 0 | 82-88% | >95:5 | Excellent stereocontrol; requires careful quenching. | |

| -78 to RT | 75-80% | 90:10 | Milder conditions; easier work-up. | |

| 0 to RT | 60-65% | 70:30 | Lower selectivity; significant side reactions. | |

| RT | 55% | 50:50 | Poor stereocontrol; harsh conditions. |

Mechanistic Pathway: Oxazolidine-Directed Cyclization

The following diagram illustrates the stereoselective pathway from the amino alcohol precursor to the 1-Me-THIQ scaffold.

Figure 1: Mechanistic flow of the Oxazolidine-directed Pictet-Spengler cyclization. The chirality of the amino alcohol backbone forces the aromatic ring to attack the iminium ion from a specific face, establishing the C1 stereocenter.

Part 4: Critical Troubleshooting & Optimization

-

Moisture Control: The formation of the oxazolidine and the subsequent Lewis Acid step are strictly water-sensitive. Any residual water will hydrolyze the iminium intermediate back to the open chain, killing the cyclization. Protocol: Flame-dry all glassware and use molecular sieves in the condensation step.

-

Lewis Acid Stoichiometry: Using less than 2.0 equivalents of

often leads to incomplete conversion because the amino group coordinates one equivalent of the Lewis acid, deactivating it. Always use excess. -

Temperature Management: The diastereoselectivity is kinetically controlled. Adding the Lewis acid at -78°C is crucial. Warming too fast can lead to thermodynamic equilibration and loss of stereopurity (lower dr).

References

-

Kaufman, T. S. (2005). "Synthesis of Optically Active Isoquinoline Alkaloids: The Pictet-Spengler Reaction." Journal of the Chemical Society, Perkin Transactions 1.

-

Rozwadowska, M. D. (1994). "Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids." Heterocycles, 39(2), 903-931.[1]

-

Royer, J., et al. (2004). "Chiral Oxazolidines as Intermediates in the Asymmetric Synthesis of Tetrahydroisoquinolines." Chemical Reviews, 104(12), 6483–6518.

-

Huang, W., et al. (2008).[2] "One-Step Synthesis of Substituted Dihydro- and Tetrahydroisoquinolines by FeCl3·6H2O Catalyzed Intramolecular Friedel-Crafts Reaction."[2] Journal of Organic Chemistry, 73(4), 1586–1589.

-

Pedotti, S., & Patti, A. (2010).[3] "Chemoenzymatic Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline." Molecules, 15(11).

Sources

Technical Application Note: Cyclization Strategies for 1-(2-(Aminomethyl)phenyl)ethanol

This Technical Application Note details the cyclization of 1-(2-(Aminomethyl)phenyl)ethanol to 1-methylisoindoline . This transformation constructs the isoindoline core, a privileged scaffold in medicinal chemistry found in various CNS-active agents and kinase inhibitors.

The guide focuses on two distinct, high-fidelity methodologies:

-

Stoichiometric Activation (The Chlorination-Cyclization Sequence): A robust, scalable protocol using thionyl chloride.

-

Catalytic Hydrogen Borrowing (The "Green" Route): An atom-economical method using Ruthenium catalysis.

Executive Summary

-

Target Product: 1-Methylisoindoline (1-Methyl-2,3-dihydro-1H-isoindole).

-

Substrate: 1-(2-(Aminomethyl)phenyl)ethanol (Secondary benzylic alcohol with a pendant primary amine).

-

Reaction Class: Intramolecular

-alkylation / Dehydrative Cyclization. -

Key Challenge: Controlling chemoselectivity (preventing intermolecular polymerization) and stereochemistry (benzylic center).

Mechanistic Pathways & Logic

The cyclization relies on converting the hydroxyl group—a poor leaving group—into a reactive electrophile, or leveraging redox chemistry to bypass leaving group activation entirely.

Pathway A: Activation-Displacement (SN2)

This is the standard laboratory method. The hydroxyl is converted to a chloride (using

-

Advantage: High reliability, no expensive catalysts.

-

Mechanism:

Cyclization.

Pathway B: Hydrogen Autotransfer (Borrowing Hydrogen)

A transition metal catalyst (Ru or Ir) abstracts hydrogen from the alcohol to form a ketone (2-acetylbenzylamine). This intermediate condenses with the amine to form a cyclic imine, which is immediately reduced by the metal-hydride species formed in the first step.

-

Advantage: Water is the only byproduct; atom economical.

-

Mechanism: Alcohol

Ketone

Figure 1: Mechanistic divergence between stoichiometric activation (Path A) and catalytic hydrogen borrowing (Path B).

Protocol 1: Stoichiometric Activation (Thionyl Chloride)

Best for: Scale-up, routine synthesis, and labs without access to gloveboxes or organometallic catalysts.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Starting Material |

| Thionyl Chloride ( | 1.5 - 2.0 | Activating Agent |

| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction Medium |

| NaOH (aq, 2M) | Excess | Base / Neutralization |

Step-by-Step Methodology

-

Chlorination (Activation):

-

Dissolve 1-(2-(aminomethyl)phenyl)ethanol (1.0 equiv) in anhydrous DCM (approx. 5 mL per mmol) in a round-bottom flask under

. -

Cool the solution to 0°C (ice bath).

-

Critical Step: Add

(1.5 equiv) dropwise. Note: The amine will protonate immediately, consuming 1 equiv of HCl generated in situ, protecting it from N-sulfinylation. -

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the intermediate chloride is often visible) or LCMS.

-

Checkpoint: If conversion is incomplete, reflux gently (40°C) for 1 hour.

-

-

Cyclization:

-

Concentrate the reaction mixture in vacuo to remove excess

and solvent. The residue is the crude chloro-amine hydrochloride salt. -

Redissolve the residue in a biphasic mixture of DCM and water.

-

Slowly add 2M NaOH with vigorous stirring until pH > 12.

-

Mechanism:[1][2][3][4][5][6][7] The free amine is liberated and immediately attacks the benzylic chloride. This step is often exothermic.

-

Stir at RT for 2–12 hours.

-

-

Workup & Purification:

Protocol 2: Catalytic Dehydrative Cyclization (Ruthenium)

Best for: Green chemistry applications, atom economy, and avoiding halogenated waste.

Reagents & Materials

| Reagent | Loading/Equiv | Role |

| Substrate | 1.0 | Starting Material |

| 0.5 - 1.0 mol% | Pre-catalyst | |

| DPEphos or Xanthphos | 1.0 - 2.0 mol% | Ligand (Bisphosphine) |

| KOtBu | 10 mol% | Base (Activator) |

| Toluene or t-Amyl Alcohol | Solvent (0.5 M) | High-boiling solvent |

Step-by-Step Methodology

-

Catalyst Pre-formation (Glovebox or Schlenk Line):

-

In a pressure tube or heavy-walled flask, combine

(0.5 mol%) and the phosphine ligand (1.0 mol%). -

Add the solvent (Toluene) and stir for 5–10 mins to ligate the metal.

-

-

Reaction Setup:

-

Add the substrate (1.0 equiv) and KOtBu (10 mol%) to the catalyst solution.

-

Seal the tube under an Argon atmosphere.[9]

-

-

Dehydrative Cyclization:

-

Heat the mixture to 110–130°C for 12–24 hours.

-

Note: The reaction generates water. In some protocols, adding molecular sieves (4Å) can drive the equilibrium, though Ru-catalysis is often tolerant of water.

-

-

Workup:

Critical Analysis & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Styrene Formation | Elimination of the benzylic alcohol/chloride instead of cyclization. | Protocol 1: Ensure temperature during basification is controlled (start at 0°C). Avoid overly strong, non-nucleophilic bases if heating. Protocol 2: Lower reaction temperature; check ligand steric bulk. |

| Dimerization | Intermolecular attack (Amine A attacks Benzylic B). | Dilution: Run the cyclization step at lower concentration (<0.1 M). |

| Low Conversion (Ru) | Catalyst poisoning by the free amine. | Increase catalyst loading to 2 mol%. Ensure strictly oxygen-free conditions during setup. |

| Racemization | Benzylic position is labile. | Protocol 1: |

References

-

Direct Chlorination/Cyclization of Amino Alcohols.Organic Syntheses, 2016, 93, 29–44. (Protocol basis for

activation). Link -

Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines. Catalysis Science & Technology, 2014 , 4, 611-614. (Ruthenium hydrogen borrowing methodology). Link

-

Ruthenium-Catalyzed Synthesis of Isoindolines. Journal of Organic Chemistry, 2010 , 75, 4301. (Detailed mechanistic insight on borrowing hydrogen). Link

-

Synthesis of Isoindolines via Nucleophilic Substitution. Tetrahedron Letters, 2005 , 46, 8827. (Classic activation strategies). Link

Sources

- 1. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 5. rua.ua.es [rua.ua.es]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the One-Pot Reductive Cyclization of ortho-Acetylbenzonitrile

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] Its synthesis from readily available starting materials is a subject of significant interest. This guide provides an in-depth exploration of the one-pot reductive cyclization of ortho-acetylbenzonitrile to yield 3-methylisoindolin-1-one. We will dissect the underlying reaction mechanism, present a detailed and validated experimental protocol using Raney® Nickel, discuss the rationale behind catalyst and reagent selection, and offer practical troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient transformation for the synthesis of valuable heterocyclic compounds.

Introduction: The Significance of the Isoindolinone Core

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a cornerstone in modern pharmacology. This heterocyclic system is present in a wide array of natural products and synthetic molecules exhibiting diverse therapeutic properties, including anti-cancer, anti-inflammatory, antiviral, and antipsychotic activities.[1][3][4] The value of this scaffold lies in its rigid, planar structure which allows for precise spatial orientation of substituents, making it an ideal platform for designing molecules that interact with specific biological targets like enzymes and receptors.[2]

Traditional multi-step syntheses of substituted isoindolinones can be resource-intensive and generate significant waste.[5] One-pot cascade or tandem reactions, which combine multiple transformations into a single operation, represent a more elegant and sustainable approach.[6][7] The reductive cyclization of ortho-acetylbenzonitrile is a prime example of such a process, efficiently constructing the isoindolinone ring from a simple, commercially available precursor in a single, atom-economical step.

Reaction Mechanism: A Tale of Two Transformations

The one-pot conversion of ortho-acetylbenzonitrile to 3-methylisoindolin-1-one is a cascade reaction involving two fundamental transformations: the reduction of a nitrile and an intramolecular cyclization (lactamization).

-

Reductive Amination: The reaction commences with the catalytic hydrogenation of the nitrile group (–C≡N) to a primary amine (–CH₂NH₂). When using heterogeneous catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) with H₂ gas, the process involves the dissociative adsorption of hydrogen onto the metal surface. The nitrile then coordinates to the catalyst and is sequentially hydrogenated, first to an imine intermediate and subsequently to the primary amine.[8][9]

-

Intramolecular Cyclization: Once the primary amine is formed in situ, it acts as a potent nucleophile. It promptly attacks the electrophilic carbonyl carbon of the adjacent acetyl group. This intramolecular nucleophilic addition forms a transient hemiaminal (or carbinolamine) intermediate.

-

Dehydration and Aromatization: This hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, five-membered lactam ring of the isoindolinone product.

The elegance of this one-pot method lies in the fact that the product of the first reaction (the amine) is immediately consumed in the second, driving the overall process to completion.

Figure 1: Proposed mechanism for the one-pot reductive cyclization.

Experimental Protocol: Raney® Nickel Catalyzed Synthesis

This protocol details a reliable method for the synthesis of 3-methylisoindolin-1-one using Raney® Nickel as the catalyst. Raney® Ni is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[8][10]

3.1. Materials and Equipment

-

Reagents:

-

ortho-Acetylbenzonitrile (1.0 eq)

-

Raney® Nickel (approx. 50% slurry in water, ~20% w/w to substrate)

-

Ethanol (or Methanol), reagent grade

-

Hydrogen gas (H₂)

-

Celite® (for filtration)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

3.2. Step-by-Step Procedure

-

Catalyst Preparation:

-

CAUTION: Raney® Nickel is pyrophoric when dry and may ignite flammable solvents. Always handle it as a slurry under a liquid (water or the reaction solvent) and never allow it to dry in the air.[11]

-

In a fume hood, carefully decant the water from the required amount of Raney® Nickel slurry. Wash the catalyst by adding ethanol, swirling, allowing it to settle, and decanting the ethanol. Repeat this process 2-3 times to replace the water with the reaction solvent.

-

-

Reaction Setup:

-

To a hydrogenation vessel, add ortho-acetylbenzonitrile (e.g., 5.0 g, 34.4 mmol).

-

Add ethanol (e.g., 100 mL) to dissolve the starting material.

-

Carefully transfer the prepared Raney® Nickel slurry (e.g., ~1.0 g) to the reaction vessel using a small amount of ethanol to ensure complete transfer.

-

-

Hydrogenation and Cyclization:

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system by evacuating the air and backfilling with nitrogen (repeat 3 times), followed by evacuating the nitrogen and backfilling with hydrogen (repeat 3 times).

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Begin vigorous stirring and heat the reaction to 50-60 °C. The reaction is often exothermic.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

-

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

-

CAUTION: The catalyst must be filtered carefully. Set up a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over the filter paper. Wet the Celite® pad with ethanol.

-

Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the reaction vessel and the Celite® pad with additional ethanol (2 x 25 mL) to ensure all product is collected. Keep the filtered catalyst wet with water before proper disposal.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil or solid in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude 3-methylisoindolin-1-one can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a white solid.

-

Scientific Rationale and Optimization

4.1. Choice of Catalyst and Reductant

The selection of the catalytic system is paramount for the success of this one-pot reaction.

| Catalyst System | Reductant | Advantages | Considerations |

| Raney® Nickel | H₂ gas | Highly active, cost-effective, well-established for nitrile reduction.[8] | Pyrophoric; requires specialized hydrogenation equipment. |

| Palladium on Carbon (Pd/C) | H₂ gas | Highly efficient, common in labs. Can be selective.[11] | More expensive than Raney® Ni. May require acidic additives to prevent catalyst poisoning by the product amine.[11] |

| Cobalt(II) Chloride / NaBH₄ | NaBH₄ | Avoids high-pressure H₂ gas; uses common lab reagents. | NaBH₄ alone does not reduce nitriles; requires a transition metal co-reagent.[12] Reaction can be vigorous. |

| Indium(III) Chloride / NaBH₄ | NaBH₄ | Effective for reducing various nitriles under mild conditions.[13] | Stoichiometric use of metal salts generates more waste. |

Expertise Insight: For this specific transformation, catalytic hydrogenation with H₂ gas (using Raney® Ni or Pd/C) is generally preferred due to its high efficiency and clean work-up, as the only byproduct is water. The catalyst is simply filtered off. Systems using stoichiometric metal salts with NaBH₄ are viable alternatives if high-pressure equipment is unavailable.

4.2. Solvent Selection

Protic solvents like ethanol and methanol are excellent choices for catalytic hydrogenation. They effectively dissolve the starting material and intermediates, and their ability to participate in hydrogen bonding can help stabilize charged intermediates on the catalyst surface.

4.3. Troubleshooting

-

Incomplete Reaction: If starting material remains, this could be due to insufficient catalyst, deactivated catalyst, or insufficient hydrogen pressure/reaction time. Consider increasing catalyst loading or reaction time. Ensure the catalyst was properly activated and handled.

-

Formation of Side Products: Over-reduction can sometimes occur. If using Pd/C, the amine product can coordinate to the palladium surface, leading to dimerization or trimerization byproducts. Adding a small amount of acid (like HCl) can protonate the amine as it forms, preventing it from poisoning the catalyst.[11]

-

Low Yield: Poor recovery during work-up is a common issue. Ensure the catalyst is thoroughly washed after filtration to recover all adsorbed product.

Conclusion

The one-pot reductive cyclization of ortho-acetylbenzonitrile is a powerful and efficient method for constructing the medicinally important isoindolin-1-one scaffold. By understanding the tandem mechanism of reduction followed by intramolecular lactamization, researchers can effectively apply and optimize this reaction. The protocol provided, utilizing the robust and economical Raney® Nickel catalyst, serves as a reliable starting point for the synthesis of 3-methylisoindolin-1-one and can be adapted for the creation of diverse compound libraries in drug discovery programs.

Figure 2: Step-by-step experimental workflow diagram.

References

-

G. S. C. Kumar, Y. S. Prasad, & G. M. Reddy. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. [Link]

-

M. A. Sofi, et al. (2024). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate. [Link]

-

S. Boukattaya, et al. (2018). Mechanism of reducing nitrile to primary amine with NaBH4 and Pd/C10%. ResearchGate. [Link]

-

M. Szostak, D. D. Shastry, & J. D. D. Shastry. (2016). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. PMC. [Link]

-

K. V. Sashidhara, L. P. Singh, & A. Kumar. (2016). A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions. Semantic Scholar. [Link]

-

Y. Zi, et al. (2015). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. PubMed. [Link]

-

R. Lin, Y. Zhang, & Z. Zhou. (1990). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chinese Journal of Chemistry. [Link]

-

Y. Zi, et al. (2015). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. ACS Publications. [Link]

-

Pharmaffiliates. (n.d.). The Role of Isoindoline in Pharmaceutical Drug Development. Pharmaffiliates. [Link]

-

B. C. Ranu, A. Das, & A. K. Hajra. (2011). Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. The Journal of Organic Chemistry. [Link]

-

S. Upadhyay & G. K. T. V. G. K. T. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. [Link]

-

A. Kumar, et al. (2021). Natural products and other medicinal drug candidates with isoindolinone nucleus. ResearchGate. [Link]

-

M. Yus, et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications. [Link]

-

J. Ashenhurst. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

M. Yus, et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin. IRIS. [Link]

-

W. Qu, et al. (2015). An efficient and practical synthesis of [2-(11)C]indole via superfast nucleophilic [(11)C]cyanation and RANEY® Nickel catalyzed reductive cyclization. PubMed. [Link]

-

M. Sova, et al. (2017). Evaluation of US 2016/0115161 A1: Isoindoline Compounds and Methods of Their Use. PubMed. [Link]

-

L. Cerveny & M. Koprivova. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. [Link]

-

Q. An, et al. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. An efficient and practical synthesis of [2-(11)C]indole via superfast nucleophilic [(11)C]cyanation and RANEY® Nickel catalyzed reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

Strategic Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ)

This Application Note is designed to guide researchers through the strategic synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) via intramolecular cyclization.

Executive Summary & Critical Structural Analysis

The conversion of amino-alcohol precursors to tetrahydroisoquinolines (THIQs) is a fundamental transformation in medicinal chemistry, often utilized to access alkaloids and CNS-active agents. However, the specific starting material cited—1-(2-(Aminomethyl)phenyl)ethanol —presents a critical structural dichotomy that must be addressed before experimentation.

The Structural Divergence (Crucial Check)

To synthesize 1-Me-THIQ (a 6-membered heterocyclic ring), the carbon backbone must contain the correct number of atoms.

-

Scenario A (The Likely Intended Target: THIQ):

-

Target: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (6-membered ring).

-

Required Precursor: 1-(2-(2-Aminoethyl)phenyl)ethanol .

-

Mechanism: The nitrogen is separated from the benzene ring by two carbons (ethyl group), allowing for a 6-endo-tet cyclization to form the piperidine ring fused to the benzene.

-

-

Scenario B (The Literal Starting Material: Isoindoline):

-

Input: 1-(2-(Aminomethyl)phenyl)ethanol .

-

Product: 1-Methylisoindoline (5-membered ring).

-

Mechanism: The nitrogen is separated from the benzene ring by only one carbon (methyl group). Cyclization yields the 5-membered isoindoline system, not THIQ.

-

Directive: This guide provides the protocol for the synthesis of 1-Me-THIQ assuming the use of the homologous precursor (1-(2-(2-Aminoethyl)phenyl)ethanol ). If your starting material is indeed the aminomethyl variant, the same reagents will yield 1-methylisoindoline.

Reaction Pathway & Mechanism

The transformation relies on Intramolecular Nucleophilic Substitution . The benzylic alcohol is poor leaving group (OH) that must be activated (to Cl, OMs, or OTs) to facilitate displacement by the pendant amine.

Pathway Visualization

Figure 1: Synthetic pathway distinguishing the formation of THIQ (6-membered) from Isoindoline (5-membered) based on the carbon chain length of the precursor.[1]

Reagent Selection Guide

Select the method based on your scale and functional group tolerance.

| Method | Reagents | Mechanism | Pros | Cons |